molecular formula C8H9NO2 B128043 6-Methoxy-2-methylnicotinaldehyde CAS No. 156094-77-8

6-Methoxy-2-methylnicotinaldehyde

Cat. No. B128043
M. Wt: 151.16 g/mol
InChI Key: HYKSLKBORRBHEN-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylnicotinaldehyde is a chemical compound that has been the subject of various synthesis methods due to its utility as a building block in organic chemistry. It is related to compounds that serve as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of related compounds such as methyl 2-amino-6-methoxynicotinate has been achieved using innovative techniques combining microwave and flow reaction technologies. This process involves a sequential approach starting with microwave-induced regioselective methoxylation, followed by esterification, reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions. This method offers improved regioselectivity and purity of the reaction products .

Another synthesis route reported is for 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, which involves the reaction of chloro-nitroquinolines with dimethylamine, leading to aminodehalogenation and nucleophilic substitution of methoxy groups. Further reduction and methylation steps yield the final compound, which is a new representative of quinoline proton sponges .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-methylnicotinaldehyde is not directly discussed in the provided papers. However, the structure of similar compounds has been confirmed using various analytical techniques such as infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1H NMR) analysis. These methods are crucial for confirming the identity and purity of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of methoxy-containing compounds is highlighted in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups undergo nucleophilic substitution. This indicates that methoxy groups in such compounds can be reactive sites for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-methylnicotinaldehyde are not explicitly detailed in the provided papers. However, the synthesis methods described suggest that the compound is amenable to purification by techniques such as silica gel column chromatography, indicating its stability under such conditions. The overall yields reported for related compounds are high, suggesting that the synthetic routes are efficient and the compounds have suitable stability for isolation and purification .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Methoxy-2-methylnicotinaldehyde has been studied for its role in various synthesis and chemical reactions. For instance, it is an intermediate in the synthesis of Nabumetone, a well-known pharmaceutical, as demonstrated by Tong Guo-tong (2007) who explored the synthesis of 6-Methoxy-2-naphthaldehyde, a related compound, as part of this process (Tong Guo-tong, 2007). Furthermore, L. Wang (2007) discussed a novel preparation method for 6-Methoxy-2-naphthaldehyde, indicating its significance in chemical manufacturing (L. Wang, 2007).

Catalysis and Organic Synthesis

The compound also finds application in organic synthesis and as a catalyst. M. Zolfigol et al. (2013) reported the use of isonicotinic acid, a related compound, as a dual and biological organocatalyst in the synthesis of pyranopyrazoles (M. Zolfigol et al., 2013). This highlights the potential for similar compounds in catalytic applications.

Biomass and Biochemical Analysis

6-Methoxy-2-methylnicotinaldehyde is also relevant in the study of biomass and biochemical analysis. C. Vane and G. Abbott (1999) explored the use of methoxyphenols as proxies for terrestrial biomass, which includes compounds similar to 6-Methoxy-2-methylnicotinaldehyde (C. Vane & G. Abbott, 1999). This application is significant in understanding chemical changes in lignin and other biological materials.

Pharmacological Studies

In pharmacological research, compounds like 6-Methoxy-2-methylnicotinaldehyde have been identified in various studies. K. Matsubara et al. (1986) identified compounds structurally related to 6-Methoxy-2-methylnicotinaldehyde in human urine, suggesting its potential relevance in biological systems (K. Matsubara et al., 1986).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and the use of personal protective equipment .

properties

IUPAC Name

6-methoxy-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKSLKBORRBHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473684
Record name 6-Methoxy-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylnicotinaldehyde

CAS RN

156094-77-8
Record name 6-Methoxy-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-methylpyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 3-bromo-6-methoxy-2-methyl-pyridine (2.0 g, 9.9 mmol) obtained in (18-1) above was dissolved in toluene (dehydrated) (50 mL), and thereafter, n-butyllithium (6.4 mL, 10 mmol, 1.57 mmol/L hexane solution) was added dropwise to the solution at −78° C. in an argon atmosphere. The obtained mixture was stirred at the same temperature as described above for 30 minutes, and DMF (3.0 mL) was then added to the reaction solution. The obtained mixture was further stirred for 30 minutes. Thereafter, a saturated ammonium chloride water (100 mL) was slowly added to the reaction solution, and the temperature of the mixture was then increased to room temperature. The mixture was extracted with diethyl ether (100 mL) three times, and organic layers were gathered. The resultant was washed with water (100 mL) and saturated saline (100 mL), and was dried over anhydrous sodium sulfate and was then filtrated, followed by vacuum concentration. The obtained residue was purified by silica gel column chromatography (SiO2 30 g, hexane:ethyl acetate=98:2 to 90:10), so as to obtain 487 mg of 6-methoxy-2-methyl-3-pyridinecarboxaldehyde.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
( 18-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
ammonium chloride water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MKM Tun - 2015 - search.proquest.com
In the first chapter of this thesis, I describe the development of a robust and scalable synthesis of (–)-huperzine A (1).(–)-Huperzine A (1) is a Lycopodium alkaloid isolated from Huperzia …
Number of citations: 0 search.proquest.com

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